![molecular formula C22H22N4O2S4 B14627533 2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] CAS No. 55798-13-5](/img/structure/B14627533.png)
2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is a complex organic compound featuring a disulfide linkage between two benzothiazole rings, each substituted with a morpholine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-mercaptobenzothiazole with morpholine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The morpholine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is not fully understood. its effects are likely mediated through interactions with biological molecules, such as proteins and nucleic acids. The disulfide linkage can undergo redox reactions, potentially altering the activity of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Disulfanediylbis-(methylenethiazole-4,2-diyl)]diguanidine: Another compound with a disulfide linkage and benzothiazole rings.
2,2’-Disulfanediylbis (4-methylaniline): Features a similar disulfide linkage but with different substituents.
Uniqueness
2,2’-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole] is unique due to the presence of morpholine groups, which can enhance its solubility and reactivity. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
55798-13-5 |
|---|---|
Fórmula molecular |
C22H22N4O2S4 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
4-[2-[(4-morpholin-4-yl-1,3-benzothiazol-2-yl)disulfanyl]-1,3-benzothiazol-4-yl]morpholine |
InChI |
InChI=1S/C22H22N4O2S4/c1-3-15(25-7-11-27-12-8-25)19-17(5-1)29-21(23-19)31-32-22-24-20-16(4-2-6-18(20)30-22)26-9-13-28-14-10-26/h1-6H,7-14H2 |
Clave InChI |
GIOMOWYUCQBGGA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C3C(=CC=C2)SC(=N3)SSC4=NC5=C(C=CC=C5S4)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Morpholin-4-yl)methyl]oxolan-2-one](/img/structure/B14627466.png)


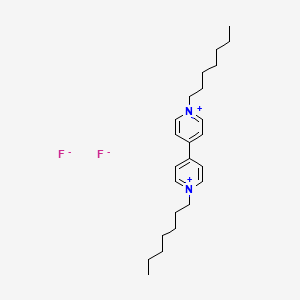
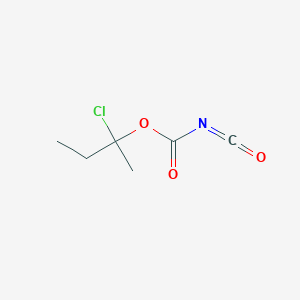
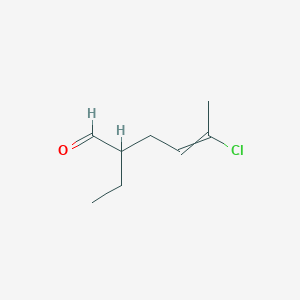
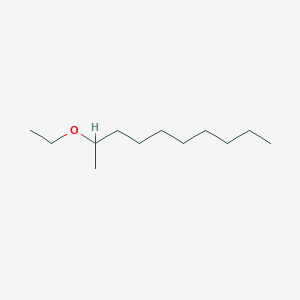
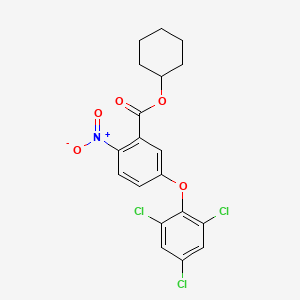
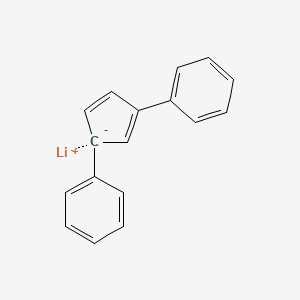
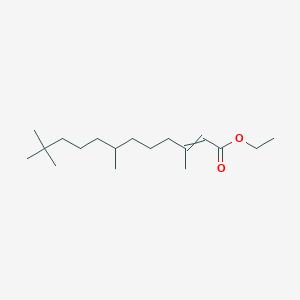

![Trimethoxy[(propylsulfanyl)methyl]silane](/img/structure/B14627530.png)
![2-Heptanone, 6-methyl-5-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14627543.png)

